6-{[[(1S,9AR)Octahydro-2H-quinolizin-1-ylmethyl](2-methoxyethyl)amino]methyl}-7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-{[(1S,9AR)Octahydro-2H-quinolizin-1-ylmethylamino]methyl}-7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one” is a complex organic molecule that features a quinolizidine ring system, a chromen-2-one core, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6-{[(1S,9AR)Octahydro-2H-quinolizin-1-ylmethylamino]methyl}-7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one” involves multiple steps:
Formation of the Quinolizidine Ring: The quinolizidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted piperidine.
Attachment of the Chromen-2-one Core: The chromen-2-one core can be introduced via a condensation reaction with a phenyl-substituted aldehyde.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalytic processes, continuous flow reactors, and green chemistry principles to ensure sustainability and efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound “6-{[(1S,9AR)Octahydro-2H-quinolizin-1-ylmethylamino]methyl}-7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one” can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form new amine derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4), and ethanol.
Substitution: Alkyl halides, base (e.g., NaOH), and solvents like DMF (Dimethylformamide).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its unique structural features.
Industry: As an intermediate in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its interaction with specific molecular targets. For example, it could act as an enzyme inhibitor by binding to the active site of an enzyme, thereby blocking its activity. Alternatively, it could interact with receptors on cell surfaces to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-{[(1S,9AR)Octahydro-2H-quinolizin-1-ylmethylamino]methyl}-7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one: shares structural similarities with other quinolizidine and chromen-2-one derivatives.
Quinolizidine Alkaloids: Known for their biological activity and medicinal properties.
Chromen-2-one Derivatives: Widely studied for their anti-inflammatory, anticoagulant, and anticancer activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique biological activities and therapeutic potential.
Properties
Molecular Formula |
C30H38N2O4 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
6-[[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl-(2-methoxyethyl)amino]methyl]-7-hydroxy-8-methyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C30H38N2O4/c1-21-29(34)24(17-26-25(18-28(33)36-30(21)26)22-9-4-3-5-10-22)20-31(15-16-35-2)19-23-11-8-14-32-13-7-6-12-27(23)32/h3-5,9-10,17-18,23,27,34H,6-8,11-16,19-20H2,1-2H3/t23-,27+/m0/s1 |
InChI Key |
FPPWLCDIWXKRTR-WNCULLNHSA-N |
Isomeric SMILES |
CC1=C(C(=CC2=C1OC(=O)C=C2C3=CC=CC=C3)CN(CCOC)C[C@@H]4CCCN5[C@@H]4CCCC5)O |
Canonical SMILES |
CC1=C(C(=CC2=C1OC(=O)C=C2C3=CC=CC=C3)CN(CCOC)CC4CCCN5C4CCCC5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.